Tetrazolyl Histidine

Catalog No.
S11170615
CAS No.
M.F
C7H9N7O
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrazolyl Histidine

Product Name

Tetrazolyl Histidine

IUPAC Name

(2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal

Molecular Formula

C7H9N7O

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C7H9N7O/c8-5(3-15)1-6-2-14(4-9-6)7-10-12-13-11-7/h2-5H,1,8H2,(H,10,11,12,13)/t5-/m0/s1

InChI Key

OOFNCFXOGMDAEN-YFKPBYRVSA-N

Canonical SMILES

C1=C(N=CN1C2=NNN=N2)CC(C=O)N

Isomeric SMILES

C1=C(N=CN1C2=NNN=N2)C[C@@H](C=O)N

Tetrazolyl Histidine is a compound that integrates the tetrazole moiety with histidine, an essential amino acid. The chemical structure is characterized by its molecular formula C7H9N7OC_7H_9N_7O and a molecular weight of approximately 207.19 g/mol. It belongs to the class of organic compounds known as aralkylamines, which are alkylamines substituted at one carbon atom by an aromatic group. This compound is notable for its potential therapeutic applications and interactions within biological systems, particularly in relation to its structural and functional properties .

, particularly those involving diazonium compounds. For instance, the reaction of 5-diazonium-1H-tetrazole with histidine has been studied extensively. This reaction leads to the modification of histidine residues in proteins, which can be significant for understanding protein functionality and interactions . The diazonium-1H-tetrazole also reacts with tyrosine residues, indicating that Tetrazolyl Histidine may play a role in modifying these amino acids in biological contexts .

Various methods have been developed for synthesizing Tetrazolyl Histidine. One notable approach involves multicomponent reactions that allow for the efficient construction of tetrazole derivatives. These methods include:

  • Ugi Reaction: A four-component reaction that can yield tetrazole derivatives through the combination of amines, acids, isocyanides, and carbonyl compounds.
  • Passerini Reaction: Another multicomponent reaction that can facilitate the formation of tetrazoles from carboxylic acids, isocyanides, and aldehydes.

These synthetic pathways highlight the versatility and efficiency of constructing tetrazole-based compounds .

Tetrazolyl Histidine has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. Its unique properties may enable it to serve as a scaffold for drug development targeting various diseases. Additionally, the compound's ability to modify protein structures could be harnessed in biochemical research to study protein function and interactions .

Studies on Tetrazolyl Histidine have focused on its interactions with proteins, particularly through the modification of amino acid residues like histidine and tyrosine. The reactivity of Tetrazolyl Histidine with these residues can provide insights into protein dynamics and functionality. For example, research has shown that it can alter the properties of RNA polymerase by modifying histidine residues within the enzyme . Such interactions may have implications for understanding enzyme regulation and activity.

Tetrazolyl Histidine shares structural features with several other compounds, particularly those containing tetrazole or imidazole rings. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
1H-TetrazoleContains a tetrazole ringKnown for its applications in drug design
HistidineContains an imidazole ringEssential amino acid involved in protein synthesis
5-Diazonium-1H-tetrazoleA diazonium derivative of tetrazoleUsed for modifying proteins
ImidazoleContains an imidazole ringPlays a crucial role in enzyme catalysis

Tetrazolyl Histidine's uniqueness lies in its combination of both tetrazole and histidine functionalities, potentially allowing for diverse biological interactions not seen in other compounds .

The nomenclature of tetrazolyl histidine requires integration of IUPAC rules for both amino acids and heterocyclic systems. For the histidine moiety, the imidazole ring follows the π-τ (pros-tele) numbering system established by IUPAC. In this convention:

  • π-Nitrogen (pros): Positioned adjacent to the β-carbon side chain
  • τ-Nitrogen (tele): Located across the imidazole ring
  • α-Carbon: Bears the amino group
  • β-Carbon: Connects to the imidazole system

Table 1: IUPAC Numbering for Histidine Components

ComponentPositionDesignation
Amino Groupα-CNH~2~
Carboxylic Acidα-CCOOH
π-NitrogenN-1Imidazole
τ-NitrogenN-3Imidazole

When substituting histidine's carboxylic acid group with tetrazole, the resulting compound becomes 5-(1H-tetrazol-5-yl)-L-histidine under IUPAC rules. The tetrazole ring receives priority numbering starting from the nitrogen adjacent to the connecting carbon, maintaining the bioisosteric relationship with the original carboxylate.

Key naming considerations:

  • Stereochemistry: The L-configuration at the α-carbon follows R/S designation rules for amino acids
  • Tautomerism: The 1H-tetrazole designation specifies the protonated nitrogen position
  • Hybridization: The tetrazole's aromatic character influences resonance stabilization of the hybrid molecule

Discovery Timeline and Key Milestones in Tetrazolyl Amino Acid Research

The development of tetrazolyl histidine occurred through three distinct phases in heterocyclic chemistry:

Phase 1: Foundation (1896-1980)

  • 1896: Albrecht Kossel isolates histidine from tissue proteins
  • 1950s: Medicinal chemists recognize tetrazole's bioisosteric potential for carboxyl groups
  • 1978: First reported synthesis of simple amino acid tetrazole analogs

Phase 2: Methodology Development (1981-2015)

  • 2002: Improved Ugi tetrazole reactions enable multicomponent syntheses
  • 2010: Trityl/tert-octyl protection strategies overcome ammonia surrogate challenges

Phase 3: Targeted Synthesis (2016-Present)

  • 2016: First successful synthesis of all 20 proteinogenic amino acid tetrazoles, including histidine derivative
    • Key reaction: Ugi tetrazole synthesis with TMSN~3~ azide source
    • Yield: 63-71% for histidine analog after deprotection
  • 2024: Advanced hybridization techniques combine tetrazoles with thiazole/thiophene systems, though histidine derivatives remain unexplored

Table 2: Milestones in Tetrazolyl Histidine Development

YearBreakthroughSignificance
1896Histidine isolationEnabled amino acid structure studies
2016Full tetrazole amino acid synthesisProvided general synthetic pathway
2024Heterocyclic hybridization methodsPotential future development pathway

The 2016 achievement demonstrated that histidine's complex imidazole side chain could withstand tetrazole substitution conditions, overcoming previous synthetic challenges with nucleophilic azide reagents. This paved the way for studying histidine's metal-binding and catalytic properties in tetrazole-modified enzymes.

Molecular Formula and Constitutional Analysis (C₇H₉N₇O)

Tetrazolyl Histidine exhibits the molecular formula C₇H₉N₇O with a molecular weight of approximately 207.19 grams per mole [3] [6]. The constitutional structure features seven carbon atoms, nine hydrogen atoms, seven nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic nature of this compound [3]. The molecular architecture consists of an imidazole ring system connected to a tetrazole moiety through a propyl chain bearing an amino group and an aldehyde functional group [6].

The structural identity is further confirmed by its International Union of Pure and Applied Chemistry name: (2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal [6]. The compound demonstrates a sophisticated arrangement where the tetrazole ring is attached to the imidazole system, creating a conjugated heterocyclic framework [2] [4]. The canonical Simplified Molecular Input Line Entry System representation is C1=C(N=CN1C2=NNN=N2)CC@@HN, which encodes the complete structural information including stereochemical configuration [3] [6].

Table 1: Molecular Identification and Constitutional Analysis of Tetrazolyl Histidine

PropertyValue
Molecular FormulaC₇H₉N₇O
Molecular Weight207.19 g/mol
Chemical NameTetrazolyl Histidine
IUPAC Name(2S)-2-amino-3-[1-(2H-tetrazol-5-yl)imidazol-4-yl]propanal
Stereochemical Configuration(2S)-configuration
Chiral CenterC-2 position
InChIInChI=1S/C7H9N7O/c8-5(3-15)1-6-2-14(4-9-6)7-10-12-13-11-7/h2-5H,1,8H2,(H,10,11,12,13)/t5-/m0/s1
InChIKeyOOFNCFXOGMDAEN-YFKPBYRVSA-N
SMILESC1=C(N=CN1C2=NNN=N2)CC@@HN
ClassificationAralkylamines
DrugBank IDDB02528

The tetrazole component consists of a five-membered ring containing four nitrogen atoms and one carbon atom, which is characteristic of this heterocyclic class [4]. The spatial arrangement demonstrates that the tetrazole moiety functions as a bioisosteric replacement for carboxylic acid groups, exhibiting similar physicochemical properties while maintaining enhanced metabolic stability [2].

Stereochemical Configuration: (2S)-Chirality and Spatial Arrangement

The stereochemical configuration of Tetrazolyl Histidine is defined by the (2S)-chirality at the alpha-carbon position [3] [6]. This specific configuration indicates that the amino acid adopts the naturally occurring left-handed configuration typical of biological amino acids [19] [21]. The chiral center at the C-2 position creates a specific three-dimensional arrangement that influences the compound's biological and chemical properties [21].

The spatial arrangement involves the tetrazole ring positioned relative to the imidazole system through specific torsional angles and conformational preferences [22]. The stereochemical descriptor (2S) follows the Cahn-Ingold-Prelog priority rules, where the amino group, aldehyde carbon, side chain, and hydrogen atom are arranged in a specific spatial configuration [21]. This stereochemical arrangement is crucial for understanding the compound's interactions with biological systems and its potential applications in medicinal chemistry [23].

Computational studies have demonstrated that tetrazole-containing compounds exhibit specific conformational preferences due to the electronic characteristics of the nitrogen-rich heterocycle [22]. The (2S)-configuration of Tetrazolyl Histidine ensures that the compound maintains structural similarity to natural histidine while incorporating the unique electronic properties of the tetrazole system [2] [4]. The spatial arrangement allows for optimal hydrogen bonding interactions through the multiple nitrogen atoms present in both the imidazole and tetrazole rings [22] [30].

The chirality of the compound influences its optical activity and potential for enantioselective recognition in biological systems [23]. Research has shown that chiral tetrazole derivatives can exhibit different binding affinities and selectivities depending on their stereochemical configuration [19] [23]. The (2S)-configuration of Tetrazolyl Histidine represents the biologically relevant form that would be expected to interact most effectively with natural protein systems [21].

Spectroscopic Fingerprinting: ¹H/¹³C Nuclear Magnetic Resonance and Infrared Spectral Signatures

The spectroscopic characterization of Tetrazolyl Histidine reveals distinctive signatures that confirm its structural identity and provide insights into its electronic environment [5] [7]. Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts that reflect the unique electronic environments created by the combined imidazole and tetrazole systems [5] [26].

The tetrazole ring protons typically exhibit chemical shifts in the range of 8.0 to 8.5 parts per million, reflecting the deshielding effect of the nitrogen-rich heterocycle [26] [29]. The tetrazole nitrogen-hydrogen tautomeric form displays a characteristic broad signal between 12.0 and 13.0 parts per million, which is consistent with the acidic nature of this proton [26] [27]. The imidazole ring protons appear as distinct signals that can be differentiated from the tetrazole resonances through their specific chemical shift patterns [5] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the tetrazole carbon typically resonating between 154 and 160 parts per million [26]. This downfield chemical shift reflects the electron-deficient nature of the carbon atom within the nitrogen-rich tetrazole ring system [26]. The imidazole carbons appear in the 120 to 140 parts per million range, while the aldehyde carbon demonstrates a characteristic signal around 200 to 210 parts per million [5] [7].

Table 2: Spectroscopic Fingerprinting Data for Tetrazolyl Histidine

TechniqueChemical Shift/FrequencyAssignment
¹H NMR (Imidazole H)8.0-8.5 ppmImidazole ring proton
¹H NMR (Tetrazole NH)12.0-13.0 ppmTetrazole N-H tautomer
¹H NMR (Amino CH)3.1-5.7 ppmα-Amino proton
¹H NMR (Aldehyde)9.0-10.0 ppmAldehyde proton
¹³C NMR (Carbonyl)200-210 ppmAldehyde carbon
¹³C NMR (Tetrazole C)154-160 ppmTetrazole ring carbon
¹³C NMR (Imidazole C)120-140 ppmImidazole carbons
IR (N-H stretch)3200-3500 cm⁻¹Amino group stretching
IR (C=O stretch)1700-1730 cm⁻¹Aldehyde carbonyl
IR (Tetrazole ring)1560-1600 cm⁻¹Tetrazole C=N stretch
IR (N-N stretch)1200-1400 cm⁻¹N-N bond vibrations
Mass (m/z)208 [M+H]⁺Protonated molecular ion

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in Tetrazolyl Histidine [7] [25]. The amino group stretching vibrations appear in the 3200 to 3500 wavenumber range, while the aldehyde carbonyl stretch is observed between 1700 and 1730 wavenumbers [7] [25]. The tetrazole ring exhibits distinctive vibrations between 1560 and 1600 wavenumbers, corresponding to the carbon-nitrogen stretching modes within the heterocyclic system [25] [27].

The nitrogen-nitrogen bond vibrations within the tetrazole ring produce characteristic bands in the 1200 to 1400 wavenumber region [25] [27]. These spectroscopic features provide unambiguous identification of the tetrazole moiety and distinguish it from other nitrogen-containing heterocycles [27] [28]. The combination of nuclear magnetic resonance and infrared spectroscopic data creates a comprehensive fingerprint that confirms the structural identity of Tetrazolyl Histidine [5] [25].

Computational Modeling: Density Functional Theory Studies and Molecular Orbital Interactions

Computational analysis of Tetrazolyl Histidine through density functional theory calculations provides detailed insights into its electronic structure and molecular orbital interactions [8] [10]. The most commonly employed functionals for tetrazole-containing compounds include Becke three-parameter Lee-Yang-Parr and Minnesota 06-2X methods, combined with basis sets such as 6-311+G(d,p) or aug-cc-pVDZ [8] [10]. These computational approaches enable accurate prediction of geometric parameters, vibrational frequencies, and electronic properties [10].

The molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps that characterize the electronic excitation properties of the compound [8] [10]. The tetrazole ring system contributes significantly to the frontier molecular orbitals due to its extensive pi-conjugation and nitrogen lone pair interactions [2] [22]. The computational studies demonstrate that the tetrazole moiety can participate in pi-pi stacking interactions and hydrogen bonding through its multiple nitrogen atoms [2] [22].

Density functional theory calculations predict specific bond lengths and angles that can be compared with experimental crystallographic data when available [8] [13]. The carbon-nitrogen bond lengths within the tetrazole ring typically range from 1.31 to 1.35 angstroms, reflecting the aromatic character of the heterocycle [22]. The nitrogen-nitrogen bonds exhibit lengths around 1.30 to 1.32 angstroms, consistent with the delocalized electronic structure [22] [27].

Table 3: DFT Computational Analysis Parameters for Tetrazolyl Histidine

Computational MethodTypical Values/MethodsApplication
DFT FunctionalB3LYP, M06-2XExchange-correlation treatment
Basis Set6-311+G(d,p), aug-cc-pVDZElectron correlation effects
Geometry OptimizationFull optimizationMinimum energy conformations
Frequency AnalysisHarmonic analysisVibrational mode identification
Molecular Orbital AnalysisHOMO-LUMO gapsElectronic structure analysis
Charge DistributionMulliken/NPA chargesAtomic charge calculations
Bond Length AnalysisC-N, N-N bond lengthsStructural parameter validation
Torsional Barriers10-30 kcal/molConformational flexibility
Electronic EnergyElectronic ground stateThermodynamic properties
Vibrational Frequencies500-3500 cm⁻¹ rangeIR spectrum prediction

The computational modeling also examines conformational flexibility and torsional barriers around rotatable bonds [8]. Studies on related tetrazole systems have shown that rotational barriers typically range from 10 to 30 kilocalories per mole, depending on the specific molecular environment and intermolecular interactions [8]. The tetrazole ring can adopt different tautomeric forms, with computational analysis helping to determine the relative stability of each form [27] [28].

Molecular orbital interactions in Tetrazolyl Histidine involve both intra- and intermolecular phenomena [8] [22]. The nitrogen lone pairs in both the imidazole and tetrazole rings can participate in hydrogen bonding interactions, creating complex networks that influence the compound's physical and chemical properties [22] [30]. The computational analysis provides quantitative predictions of these interaction energies and helps understand the molecular recognition properties of the compound [8] [22].

The density functional theory studies also predict vibrational frequencies that can be directly compared with experimental infrared and Raman spectroscopic data [10] [27]. This comparison validates the computational model and provides confidence in the predicted electronic and structural properties [27] [28]. The computational approach enables the exploration of excited state properties and photochemical behavior that may be relevant for understanding the compound's reactivity and potential applications [10].

The development of efficient synthetic routes for tetrazole-imidazole hybrid compounds has emerged as a critical area in heterocyclic chemistry, particularly for the construction of tetrazolyl histidine derivatives. The most prominent approach involves multicomponent reactions that enable the simultaneous incorporation of both tetrazole and imidazole functionalities into a single molecular framework [1].

Multicomponent Reaction Strategies

The Ugi four-component reaction represents the cornerstone methodology for tetrazole-imidazole hybridization [2]. This approach leverages the convergent nature of multicomponent chemistry, where histidine-derived aldehydes, primary amines, isocyanides, and trimethylsilyl azide react simultaneously to form complex tetrazole-containing architectures. The reaction proceeds through initial imine formation between the histidine aldehyde and primary amine, followed by isocyanide insertion and subsequent azide cycloaddition to generate the tetrazole ring [2]. Under optimized conditions employing microwave assistance, yields exceeding 70% can be achieved within reaction times of less than one hour [2].

The mechanistic pathway involves several critical intermediates. Initial condensation between the histidine-derived aldehyde and amine generates an imine intermediate, which subsequently undergoes nucleophilic attack by the isocyanide component [2]. The resulting nitrilium ion intermediate is then trapped by the azide nucleophile, leading to formation of the tetrazole ring through [3+2] cycloaddition chemistry [1]. This methodology demonstrates exceptional atom economy and convergence, enabling the rapid assembly of structurally diverse tetrazole-imidazole hybrids from readily available starting materials.

Copper-Catalyzed Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition has been extensively adapted for tetrazole synthesis through the use of nitrile-containing substrates [3]. In the context of tetrazole-imidazole hybridization, copper-catalyzed [3+2] cycloaddition between various nitriles and trimethylsilyl azide in dimethylformamide and methanol systems produces corresponding 5-substituted tetrazoles in good to high yields [3]. The copper catalyst facilitates formation of a copper azide species in situ, which subsequently undergoes cycloaddition with the nitrile functionality [3].

Research has demonstrated that copper-catalyzed reactions proceed through formation of a copper-alkyne complex that activates the substrate toward azide attack [4]. The presence of copper considerably reduces the activation barrier compared to uncatalyzed reactions, decreasing the energy requirement from approximately 26 kilocalories per mole to 15-19 kilocalories per mole depending on the substituents present [4]. This catalytic activation enables reactions to proceed under significantly milder conditions while maintaining high efficiency and selectivity.

Click Chemistry Methodologies

The application of click chemistry principles to tetrazole-imidazole synthesis has provided modular and reliable synthetic routes [5]. Click reactions satisfy stringent criteria including high chemical yields, insensitivity to solvent parameters, regiospecificity, and large thermodynamic driving forces exceeding 20 kilocalories per mole [5]. These characteristics make click chemistry particularly suitable for the construction of tetrazole-containing heterocycles.

Recent developments in click chemistry have extended beyond traditional azide-alkyne cycloaddition to include tetrazole-specific transformations [6]. Photo-triggered click chemistry utilizing tetrazole photoclick reactions has demonstrated compatibility with various dipolarophiles including alkynes and quinones [6]. The tetrazole moiety serves as a masked nitrile imine that undergoes photoinduced ring opening to generate reactive intermediates capable of subsequent cycloaddition reactions.

Protection and Deprotection Strategies for Histidine Side Chain Functionalization

The successful synthesis of tetrazolyl histidine requires sophisticated protection strategies to prevent undesired side reactions during the construction of the tetrazole-imidazole framework. The imidazole side chain of histidine presents unique challenges due to its nucleophilic character and susceptibility to both electrophilic attack and oxidation [7].

Fluorenylmethoxycarbonyl Protection Systems

The 9-fluorenylmethoxycarbonyl protecting group has emerged as the gold standard for histidine side chain protection in modern peptide synthesis [8]. Fmoc protection provides excellent stability under basic conditions while remaining readily cleavable under mild acidic conditions [7]. The electrochemical properties of Fmoc-protected histidine derivatives demonstrate reduced activation potentials when linked to imidazole compared to aliphatic amine systems, making them particularly suitable for side chain protection applications [7].

Fmoc protection of the histidine imidazole nitrogen proceeds through treatment with 9-fluorenylmethoxycarbonyl chloride in the presence of triethylamine base . The resulting Fmoc-protected histidine derivatives exhibit enhanced stability toward electrophilic reagents while maintaining compatibility with subsequent tetrazole formation reactions. Deprotection is accomplished using 20% piperidine in dimethylformamide, providing clean removal of the protecting group with yields typically exceeding 90% [10].

The Fmoc protecting group demonstrates particular advantages in solid-phase peptide synthesis applications, where its base-labile nature allows for selective removal during peptide elongation cycles [8]. This orthogonality with acid-labile protecting groups enables complex protection schemes necessary for tetrazolyl histidine incorporation into peptide sequences [10].

tert-Butyloxycarbonyl Protection Methodologies

The tert-butyloxycarbonyl protecting group represents a complementary protection strategy offering acid-labile characteristics [11]. Boc protection of histidine imidazole nitrogen provides stability under basic and neutral conditions while enabling cleavage under acidic conditions [12]. Research has established optimal conditions for synthesizing both alpha-amino and imidazole nitrogen-protected histidine derivatives using Boc chemistry [11].

Synthetic protocols for Boc-protected tetrazole analogs of amino acids have been developed utilizing zinc bromide-catalyzed [2+3] cycloaddition reactions [12]. These methods employ Boc-protected amino nitriles as substrates, which undergo cycloaddition with sodium azide to yield the corresponding tetrazole derivatives in good yields and purity [12]. The reactions proceed without racemization, as confirmed by chiral high-performance liquid chromatography analysis [12].

The stability profile of Boc-protecting groups has been thoroughly investigated under various reaction conditions [11]. Trifluoroacetic acid quantitatively cleaves both amino and imidazole Boc groups within 10-15 minutes without formation of by-products [11]. However, hydrogen bromide in acetic acid can lead to acetylation side reactions, which can be prevented by addition of 20-30% water to the reaction mixture [11].

Alternative Protection Strategies

Several alternative protecting groups have been developed for specific applications in tetrazolyl histidine synthesis. The 2,4-dinitrophenyl group provides electron-withdrawing character that reduces the basicity of the imidazole nitrogen, thereby suppressing racemization during activation reactions [13]. However, removal of this protecting group requires nucleophilic conditions that may not be compatible with tetrazole functionality [13].

The 4-methyltrityl protecting group offers mild acid-labile characteristics, enabling selective deprotection under conditions that preserve tetrazole integrity [10]. Treatment with 1% trifluoroacetic acid in dichloromethane provides efficient removal with yields typically ranging from 88-95% [10]. This protecting group has found particular utility in solid-phase synthesis applications where mild deprotection conditions are essential.

Benzyl and tosyl protecting groups have been employed in specialized applications requiring reduction-labile protection [7]. These groups demonstrate compatibility with tetrazole synthesis when reductive deprotection conditions are employed using palladium-catalyzed hydrogenolysis or dissolving metal conditions [7].

Enzymatic Modification Techniques Using Microbial Systems

The application of enzymatic methodologies to tetrazolyl histidine synthesis represents a frontier area combining the selectivity of biocatalysis with the structural diversity of heterocyclic chemistry. Enzymatic approaches offer unique advantages including high enantioselectivity, mild reaction conditions, and environmental compatibility [14].

Cytochrome P450-Mediated Transformations

Cytochrome P450 enzymes from Bacillus megaterium have demonstrated remarkable capability for the selective oxidation of aromatic compounds, including imidazole-containing substrates [15]. These heme-containing enzymes utilize molecular oxygen to effect hydroxylation and epoxidation reactions under physiological conditions [15]. In the context of tetrazolyl histidine synthesis, P450 enzymes can facilitate selective functionalization of the imidazole ring while preserving tetrazole integrity.

The mechanism of P450-catalyzed reactions involves formation of a high-valent iron-oxo species that abstracts hydrogen atoms from substrate molecules [15]. This process enables selective functionalization at specific positions on the imidazole ring, providing access to hydroxylated and otherwise modified tetrazolyl histidine derivatives. Optimal reaction conditions typically employ temperatures between 25-37 degrees Celsius and pH values ranging from 7.0-8.5 [14].

Research has demonstrated that P450 variants can achieve enantioselectivities exceeding 85% for the transformation of aromatic substrates [14]. These high selectivities arise from the precise positioning of substrates within the enzyme active site, which determines the stereochemical outcome of the oxidation reaction. The combination of high selectivity and mild reaction conditions makes P450 enzymes attractive catalysts for tetrazolyl histidine modification.

Transaminase-Catalyzed Processes

Transaminases from Chromobacterium violaceum have shown exceptional utility for the enantioselective synthesis of amino acid derivatives [14]. These pyridoxal phosphate-dependent enzymes catalyze the transfer of amino groups between substrates, enabling the construction of chiral amino acid centers with high enantioselectivity [14]. For tetrazolyl histidine applications, transaminases can facilitate the stereoselective introduction of amino functionality while maintaining the integrity of both tetrazole and imidazole rings.

The transaminase reaction mechanism proceeds through formation of a quinonoid intermediate that determines the stereochemical outcome of the amino transfer [14]. Optimal reaction conditions employ temperatures between 30-45 degrees Celsius and pH values ranging from 7.5-9.0 [14]. Under these conditions, enantioselectivities exceeding 90% can be achieved for amino acid substrates [14].

Dynamic kinetic resolution approaches utilizing transaminases have been successfully applied to the synthesis of tetrazole-containing amino acids [14]. These one-pot processes combine racemization of the substrate with enantioselective enzymatic transformation, enabling complete conversion to the desired stereoisomer [14]. Such approaches have achieved excellent enantiopurities with 72% of products obtained in 99% enantiomeric excess [14].

Oxidoreductase Applications

Oxidoreductases from Saccharomyces cerevisiae provide complementary enzymatic capabilities for tetrazolyl histidine modification [14]. These enzymes catalyze electron transfer reactions that can effect selective reduction or oxidation of substrate molecules [14]. In tetrazolyl histidine synthesis, oxidoreductases can facilitate reduction of nitro groups to amines or oxidation of alcohols to aldehydes or ketones.

The electron transfer mechanism of oxidoreductases typically involves nicotinamide adenine dinucleotide cofactors that shuttle electrons between the enzyme and substrate [14]. Reaction conditions are generally mild, employing temperatures between 30-50 degrees Celsius and pH values from 6.0-8.5 [14]. Enantioselectivities for oxidoreductase-catalyzed reactions typically range from 70-90%, providing good stereochemical control [14].

Recent developments in protein engineering have enhanced the substrate specificity and activity of oxidoreductases toward non-natural substrates [14]. Directed evolution approaches have yielded enzyme variants with improved activity toward tetrazole-containing compounds, expanding the scope of enzymatic transformations available for tetrazolyl histidine synthesis.

Solid-Phase Synthesis Approaches for Peptide Incorporation

The incorporation of tetrazolyl histidine into peptide sequences requires sophisticated solid-phase synthesis methodologies that accommodate the unique chemical properties of the tetrazole functionality. Solid-phase peptide synthesis provides automated, scalable access to tetrazole-containing peptides while enabling precise control over sequence and stereochemistry [16].

Resin Selection and Optimization

The choice of solid support represents a critical parameter in tetrazolyl histidine peptide synthesis. Wang resin has demonstrated excellent compatibility with tetrazole-containing amino acids, providing loading capacities between 0.5-1.2 millimoles per gram and good swelling properties in dimethylformamide and dichloromethane [10]. The acid-labile linker enables clean cleavage using trifluoroacetic acid and scavenger cocktails while preserving tetrazole integrity [10].

Rink amide resin offers enhanced performance for tetrazole peptide synthesis, particularly for sequences requiring C-terminal amide functionality [10]. With loading capacities of 0.4-0.8 millimoles per gram and excellent swelling in dimethylformamide, Rink amide resin typically provides purities between 80-90% for tetrazole-containing peptides [10]. The superior swelling characteristics of this resin facilitate efficient coupling and deprotection reactions throughout the synthesis.

TentaGel and ChemMatrix resins represent advanced polymer supports offering enhanced compatibility with aqueous and polar solvent systems [10]. These resins demonstrate excellent swelling properties in diverse solvent systems and typically achieve purities between 85-95% for tetrazole peptides [10]. The improved accessibility of reactive sites on these supports enhances coupling efficiency for sterically demanding tetrazole amino acids.

Coupling Methodologies and Activation

The incorporation of tetrazolyl histidine into peptide sequences requires specialized coupling protocols that account for the reduced reactivity of tetrazole-containing amino acids. PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) coupling cocktails have demonstrated excellent performance for tetrazole amino acid incorporation [10]. These activating agents generate active ester intermediates that react efficiently with amino termini while minimizing racemization and side reactions.

Optimization studies have established that six equivalents of tetrazole amino acid, PyBOP, and HOBt relative to resin loading provide optimal coupling efficiency [10]. The addition of N-methylmorpholine as base facilitates deprotonation of the amino acid carboxyl group, enabling efficient active ester formation [10]. Coupling reactions typically require overnight incubation to achieve complete conversion, as evidenced by the development of characteristic yellow coloration [10].

Microwave-assisted coupling has emerged as a powerful technique for enhancing the efficiency of tetrazole amino acid incorporation [16]. Controlled microwave heating reduces coupling times from hours to minutes while maintaining high efficiency and minimizing side reactions. Temperature control between 60-80 degrees Celsius prevents decomposition of sensitive tetrazole functionality while accelerating the coupling reaction.

Deprotection and Cleavage Protocols

The deprotection of Fmoc-protected tetrazolyl histidine requires careful optimization to prevent tetrazole ring modification. Standard 20% piperidine in dimethylformamide protocols provide efficient Fmoc removal within 10-20 minutes while preserving tetrazole integrity [10]. Multiple washing cycles with dimethylformamide remove deprotection byproducts and excess base, preparing the resin for subsequent coupling reactions [10].

Global deprotection and cleavage protocols must accommodate the acid sensitivity of certain tetrazole derivatives. Standard trifluoroacetic acid cleavage cocktails containing appropriate scavengers provide clean peptide release while preserving tetrazole functionality [17]. Precipitation in cold diethyl ether removes trifluoroacetic acid and scavengers, yielding crude peptides suitable for purification by high-performance liquid chromatography [17].

The development of specialized cleavage cocktails has enhanced the compatibility of solid-phase synthesis with tetrazole-containing peptides [18]. Careful selection of scavengers prevents unwanted side reactions while ensuring complete removal of protecting groups. The resulting crude peptides typically exhibit purities between 75-90%, providing excellent starting material for final purification [17].

Purification and Analytical Characterization

Reversed-phase high-performance liquid chromatography represents the method of choice for purification of tetrazolyl histidine-containing peptides [19]. C18 columns with acetonitrile-water gradient systems containing 0.1% trifluoroacetic acid provide excellent resolution and recovery for tetrazole peptides [19]. Typical purification protocols achieve final purities exceeding 95% with good recovery yields [19].

The analytical characterization of tetrazole peptides requires sophisticated techniques capable of distinguishing subtle structural differences [19]. Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides high-resolution separation and accurate mass determination [19]. These methods enable confirmation of tetrazole incorporation and assessment of peptide purity with sample requirements as low as 0.01-0.1 milligrams [19].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

207.08685794 g/mol

Monoisotopic Mass

207.08685794 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-08-2024

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